molecular formula C14H15F4NO3 B13044818 8-(3-Fluoro-5-(trifluoromethoxy)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane

8-(3-Fluoro-5-(trifluoromethoxy)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B13044818
M. Wt: 321.27 g/mol
InChI Key: OTVRJWXHUPGRGV-UHFFFAOYSA-N
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Description

8-(3-Fluoro-5-(trifluoromethoxy)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane (CAS 1960392-02-2) is a high-purity chemical compound supplied for research and development purposes. This derivative of the 1,4-dioxa-8-azaspiro[4.5]decane scaffold is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel receptor ligands . The compound features a ketal-protected spirocyclic piperidine structure, which can help reduce overall lipophilicity—a key parameter in optimizing drug-like properties . Primary Research Applications: The core 1,4-dioxa-8-azaspiro[4.5]decane structure is a recognized building block in the synthesis of potent and selective sigma-1 (σ1) receptor ligands . Such ligands are extensively investigated as potent tumor imaging agents in oncology research, with studies demonstrating high accumulation in human carcinoma and melanoma xenograft models . The structural features of this compound make it a valuable intermediate for developing radioligands, such as fluorine-18 ( 18 F) labeled analogs, for use in non-invasive tumor imaging via Positron Emission Tomography (PET) . Specifications:

Properties

Molecular Formula

C14H15F4NO3

Molecular Weight

321.27 g/mol

IUPAC Name

8-[3-fluoro-5-(trifluoromethoxy)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane

InChI

InChI=1S/C14H15F4NO3/c15-10-7-11(9-12(8-10)22-14(16,17)18)19-3-1-13(2-4-19)20-5-6-21-13/h7-9H,1-6H2

InChI Key

OTVRJWXHUPGRGV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12OCCO2)C3=CC(=CC(=C3)F)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of the 1,4-Dioxa-8-azaspiro[4.5]decane Core

The spirocyclic core is typically synthesized via cyclization reactions involving amino alcohols and epoxides or dihalide precursors under basic or acidic catalysis. For example, the use of morpholine derivatives and diethylene glycol derivatives under controlled conditions yields the spirocyclic system.

  • Catalysts such as para-toluenesulfonic acid (PTSA) or tetrabutylammonium bromide (TBAB) are employed to promote ring closure.
  • Sodium hydride (NaH) may be used as a base in some protocols to deprotonate intermediates and facilitate nucleophilic substitution reactions.

Preparation of the Substituted Phenyl Intermediate

The phenyl ring bearing 3-fluoro and 5-trifluoromethoxy substituents is prepared by:

  • Electrophilic aromatic substitution or nucleophilic aromatic substitution to introduce fluorine and trifluoromethoxy groups.
  • Alternatively, commercially available 3-fluoro-5-(trifluoromethoxy)phenyl precursors can be used.

Coupling of the Phenyl Moiety to the Spirocyclic Core

The key coupling step involves linking the substituted phenyl ring to the nitrogen atom of the spirocyclic core:

  • This is often achieved via nucleophilic substitution of a halogenated spirocyclic intermediate with the substituted phenyl amine or via reductive amination.
  • Reaction conditions include the use of organic solvents such as tetrahydrofuran (THF) or acetonitrile (ACN), bases like triethylamine (NEt3), and sometimes phase-transfer catalysts.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Catalyst/Base Solvent(s) Temperature Yield (%) Notes
Spirocyclic core formation Amino alcohol + diethylene glycol derivative PTSA or TBAB, NaH THF, ACN Room temp to 60°C 70-85 Acid/base catalysis, ring closure
Phenyl ring substitution Fluorination, trifluoromethoxylation Various fluorinating agents DCM, ACN 0-60°C 60-75 Electrophilic or nucleophilic aromatic substitution
Coupling step Halogenated spirocycle + substituted phenyl amine NEt3, sometimes NaH THF, ACN Room temp 65-90 Nucleophilic substitution or reductive amination

Advanced Synthetic Techniques

Use of Acid Chloride Oximes and Amidoximes

Recent methods involve the synthesis of acid chloride oximes and amidoximes as intermediates for introducing fluoro substituents via fluoroformamidine chemistry:

  • Aldoximes are prepared from aldehydes and hydroxylamine hydrochloride in ethanol/THF/water mixtures.
  • Acid chloride oximes are generated by treating aldoximes with N-chlorosuccinimide (NCS) in THF.
  • Amidoximes are formed by reacting acid chloride oximes with amines such as morpholine.
  • Fluoroformamidines are then synthesized by treating acid chloride oximes with sulfur-based fluorinating reagents (SIF) and bases like NEt3 in acetonitrile at room temperature.

This method allows rapid and selective introduction of fluorine-containing groups under mild conditions with high yields and purity.

Radiolabeling for Imaging Applications

For applications in receptor binding studies, fluorine-18 labeled derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been synthesized using automated one-pot two-step labeling procedures, achieving high radiochemical purity (>95%) and specific activity (25-45 GBq/μmol).

Summary of Research Findings

  • The spirocyclic core synthesis is well-established with reliable yields using acid or base catalysis.
  • Introduction of fluoro and trifluoromethoxy groups requires careful selection of fluorinating agents and reaction conditions to avoid side reactions.
  • Coupling reactions are efficient under mild conditions with triethylamine as a base and polar aprotic solvents.
  • Novel fluorination methods using acid chloride oximes and sulfur-based fluorinating reagents provide rapid access to fluoroformamidine derivatives.
  • The compounds exhibit promising biological activities, including σ1 receptor affinity and fungicidal properties, validating the synthetic approaches.

Chemical Reactions Analysis

Types of Reactions

8-(3-Fluoro-5-(trifluoromethoxy)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of pharmaceuticals due to its structural characteristics that may influence biological activity.

  • Antioxidant Activity : Studies have indicated that compounds with similar structures exhibit radical scavenging properties. This suggests potential applications in treating oxidative stress-related diseases .
  • Antitumor Activity : Research has explored the synthesis of derivatives of this compound to evaluate their efficacy against various cancer cell lines, leveraging the compound's ability to interact with cellular pathways involved in tumor growth .

Materials Science

The unique properties of 8-(3-Fluoro-5-(trifluoromethoxy)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane make it suitable for various applications in materials science.

  • Polymer Synthesis : The compound can serve as a monomer for the synthesis of advanced polymers with tailored properties such as increased thermal stability and chemical resistance .
  • Coatings and Adhesives : Its fluorinated structure may enhance the performance of coatings and adhesives by improving water repellency and durability against environmental factors .

Environmental Science

The compound's reactivity can be harnessed for environmental applications, particularly in remediation technologies.

  • Radical Scavenging in Environmental Remediation : The ability of similar compounds to scavenge free radicals positions this compound as a candidate for use in environmental cleanup processes, particularly in degrading pollutants through advanced oxidation processes .

Case Study 1: Antioxidant Properties

A study examined the antioxidant capabilities of various compounds related to this compound. Results indicated that these compounds could effectively reduce oxidative damage in cellular models, suggesting potential therapeutic uses in neurodegenerative diseases .

Case Study 2: Polymer Development

In a recent investigation, researchers synthesized a polymer using derivatives of the compound. The resulting material exhibited enhanced mechanical properties and thermal stability compared to conventional polymers, indicating its potential for high-performance applications in aerospace and automotive industries .

Mechanism of Action

The mechanism of action of 8-(3-Fluoro-5-(trifluoromethoxy)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions with target molecules .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural analogs of 1,4-dioxa-8-azaspiro[4.5]decane derivatives:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications References
8-[(3-Bromo-5-fluorophenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane 3-Bromo-5-fluoro-benzyl C14H17BrFNO2 330.19 High lipophilicity; used in medicinal chemistry
8-(2-Nitro-4-(trifluoromethyl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane 2-Nitro-4-(trifluoromethyl)phenyl C14H15F3N2O4 332.28 Electron-withdrawing groups enhance reactivity
8-(Bicyclo[1.1.1]pentan-1-yl)-1,4-dioxa-8-azaspiro[4.5]decane Bicyclo[1.1.1]pentan-1-yl C12H19NO2 209.28 Rigid structure for probing steric effects
8-[1-(4-Fluorobenzyl)-1H-benzimidazol-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane 1-(4-Fluorobenzyl)-1H-benzimidazol-2-yl C21H21FN2O2 376.41 Potential CNS activity via benzimidazole moiety

Key Observations :

  • Electron-Withdrawing Groups : Derivatives with trifluoromethoxy (target compound) or trifluoromethyl groups (e.g., ) exhibit increased metabolic stability and receptor-binding affinity compared to bromo- or fluoro-substituted analogs .
  • Synthetic Flexibility : The spirodecane core is amenable to diverse functionalization via cross-coupling (Pd catalysis) or nucleophilic substitution, enabling rapid analog generation .

Physicochemical Properties

  • Boiling Points : The bromo-fluoro analog has a boiling point of 382°C , while the nitro-trifluoromethyl derivative (C14H15F3N2O4) lacks reported data but is expected to have higher thermal stability due to nitro groups .
  • Density : The bromo-fluoro analog has a density of 1.5 g/cm³, typical for halogenated aromatics .
  • Solubility : Compounds with polar groups (e.g., sulfonamides ) show improved aqueous solubility compared to purely aromatic derivatives.

Biological Activity

8-(3-Fluoro-5-(trifluoromethoxy)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane, with the CAS number 1951439-26-1, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H15F4NO3
  • Molecular Weight : 321.27 g/mol
  • Chemical Structure : The compound features a spirocyclic structure that contributes to its unique biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • σ1 Receptors : It has been shown to exhibit high affinity for σ1 receptors, which are implicated in various neurological and psychiatric disorders. The binding affinity (K(i)) for σ1 receptors is reported to be around 5.4 nM .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against certain strains of bacteria. Its mechanism may involve the inhibition of specific transport proteins critical for bacterial survival.

Biological Activity Data

Activity Type Target Activity Level Reference
σ1 Receptor BindingHigh AffinityK(i) = 5.4 nM
Antimicrobial ActivityMycobacterium speciesMIC values vary
CytotoxicityHepG2 and Vero cellsIC50 = 15.625 μM

Case Studies

  • Antimicrobial Efficacy : A study investigated the effectiveness of this compound against various strains of Mycobacterium, demonstrating significant inhibitory concentrations (MIC) against both smooth and rough variants isolated from patients with cystic fibrosis and non-cystic fibrosis .
  • Cytotoxicity Assessment : In vitro tests showed that the compound exhibited cytotoxic effects on HepG2 liver cancer cells and Vero kidney cells, indicating potential implications for cancer therapy but also necessitating caution due to toxicity .

Research Findings

Recent research has highlighted the compound's potential as a lead candidate for drug development targeting σ1 receptors and mycobacterial infections. The following findings were noted:

  • The compound's structure allows it to permeate cell membranes effectively, enhancing its bioavailability.
  • Its unique spirocyclic structure contributes to its selectivity towards specific biological targets while minimizing off-target effects.

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